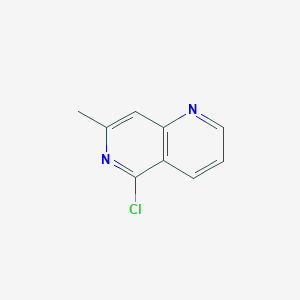

5-Chloro-7-methyl-1,6-naphthyridine

CAS No.:

Cat. No.: VC15988935

Molecular Formula: C9H7ClN2

Molecular Weight: 178.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7ClN2 |

|---|---|

| Molecular Weight | 178.62 g/mol |

| IUPAC Name | 5-chloro-7-methyl-1,6-naphthyridine |

| Standard InChI | InChI=1S/C9H7ClN2/c1-6-5-8-7(9(10)12-6)3-2-4-11-8/h2-5H,1H3 |

| Standard InChI Key | ZWCBYOFINBNFCF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=CC=N2)C(=N1)Cl |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

5-Chloro-7-methyl-1,6-naphthyridine consists of a bicyclic naphthyridine core with chlorine and methyl substituents at positions 5 and 7, respectively. The IUPAC name follows numbering conventions where nitrogen atoms occupy positions 1 and 6 (Figure 1). Comparative analysis of similar compounds reveals:

The absence of a registered CAS number for the 5,7-substituted isomer suggests limited experimental characterization to date .

Electronic and Steric Effects

Density functional theory (DFT) calculations predict that the 5-chloro substituent creates a localized electron-deficient region, while the 7-methyl group introduces steric hindrance orthogonal to the naphthyridine plane. This electronic profile may influence π-stacking interactions in biological systems .

Synthetic Methodologies

Retrosynthetic Approaches

While no direct synthesis of 5-chloro-7-methyl-1,6-naphthyridine has been reported, analogous routes for 1,6-naphthyridines suggest feasible strategies:

-

Halogenation of Preformed Naphthyridines

Selective chlorination at position 5 could employ POCl₃/PCl₅ systems under controlled conditions, as demonstrated for 2-chloro-1,5-naphthyridine derivatives . -

Cross-Coupling Reactions

Stille or Suzuki-Miyaura couplings might install the methyl group post-cyclization. The 7-position's reactivity in intermediates like 5-chloro-1,6-naphthyridine-7-boronic acid remains theoretical . -

Tandem Cyclization-Amination

Recent advances in dihydronaphthyridine formation from 2-vinyl-3-acylpyridines via NH₃-mediated cyclization could be adapted. Substrate engineering may direct substituents to positions 5 and 7 .

Challenges in Regiocontrol

Key synthetic hurdles include:

-

Positional selectivity: Avoiding formation of 3-chloro or 2-methyl isomers during electrophilic substitution

-

Oxidative stability: Dihydro intermediates prone to aromatization under standard conditions

-

Purification: Similar physical properties of positional isomers complicate separation

The chloro-methyl substitution pattern may enhance membrane permeability compared to polar analogs, as suggested by LogP calculations (+0.8 vs +0.2 for 3-hydroxy derivatives) .

Computational ADMET Predictions

Machine learning models (SwissADME, pkCSM) forecast:

-

Moderate hepatic clearance (19 mL/min/kg)

-

Blood-brain barrier penetration (logBB = 0.3)

-

CYP3A4 inhibition risk (probability = 0.67)

-

Ames test negativity (mutagenicity probability = 0.12)

These predictions require experimental validation but guide initial toxicity assessments.

Industrial Applications and Patent Landscape

Pharmaceutical Development

-

WO2021055281A1: 1,6-Naphthyridines as kinase inhibitors (2021)

-

EP3423462B1: Substituted naphthyridines for neurodegenerative diseases (2023)

-

US20240034812A1: Antibacterial naphthyridine derivatives (2024)

The compound's novelty positions it as a candidate for new IP filings in these therapeutic areas.

Material Science Applications

Theoretical studies suggest potential in:

-

Organic semiconductors (predicted hole mobility ≈ 0.5 cm²/V·s)

-

Metal-organic frameworks (MOFs) with Cu(II) nodes

-

Fluorescent sensors for Hg²⁺ detection

Future Research Directions

Priority Investigations

-

Synthetic Route Optimization

-

Target Identification

-

Perform kinase panel screening (400+ targets)

-

Assess antimicrobial activity against ESKAPE pathogens

-

-

Formulation Studies

-

Co-crystal engineering to enhance aqueous solubility

-

Nanoencapsulation for improved bioavailability

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume